

Spectroscopic Profile of Isomurrayafoline B: A Technical Guide

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Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Isomurrayafoline B**, a carbazole alkaloid isolated from the plant *Murraya euchrestifolia*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

Isomurrayafoline B, with the molecular formula $C_{19}H_{21}NO_2$, is structurally identified as 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol.

Spectroscopic Data

The structural elucidation of **Isomurrayafoline B** was achieved through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data of **Isomurrayafoline B** ($CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.78	d	8.0	H-5
7.22	t	8.0	H-6
6.95	d	8.0	H-7
7.65	s	H-4	
6.88	s	H-2	
5.40	t	7.0	H-2'
4.05	d	7.0	H-1'
3.90	s	7-OCH ₃	
2.45	s	3-CH ₃	
1.90	s	3'-CH ₃ (trans)	
1.75	s	3'-CH ₃ (cis)	
8.05	br s	NH	
4.90	s	OH	

Table 2: ¹³C NMR Spectroscopic Data of **Isomurrayafoline B** (CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
145.8	C-1
109.8	C-2
120.5	C-3
118.8	C-4
123.8	C-4a
118.0	C-5
122.5	C-6
110.2	C-7
108.5	C-8
139.5	C-8a
124.0	C-4b
135.5	C-9a
28.5	C-1'
122.8	C-2'
132.0	C-3'
25.8	C-4'
18.0	C-5'
55.8	7-OCH ₃
16.5	3-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data of **Isomurrayafoline B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3480	O-H stretching (hydroxyl group)
3400	N-H stretching (amine group)
1640, 1600	C=C stretching (aromatic)

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Isomurrayafoline B**.

Table 4: Mass Spectrometry (MS) Data of **Isomurrayafoline B**

m/z	Assignment
295	[M] ⁺ (Molecular Ion)

Experimental Protocols

The spectroscopic data presented were obtained following the isolation of **Isomurrayafoline B** from the root bark of *Murraya euchrestifolia*.

Isolation of Isomurrayafoline B

The dried and chipped root bark of *M. euchrestifolia* was extracted with methanol. The methanolic extract was then partitioned between chloroform and water. The chloroform-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing **Isomurrayafoline B** were further purified by preparative thin-layer chromatography to yield the pure compound.

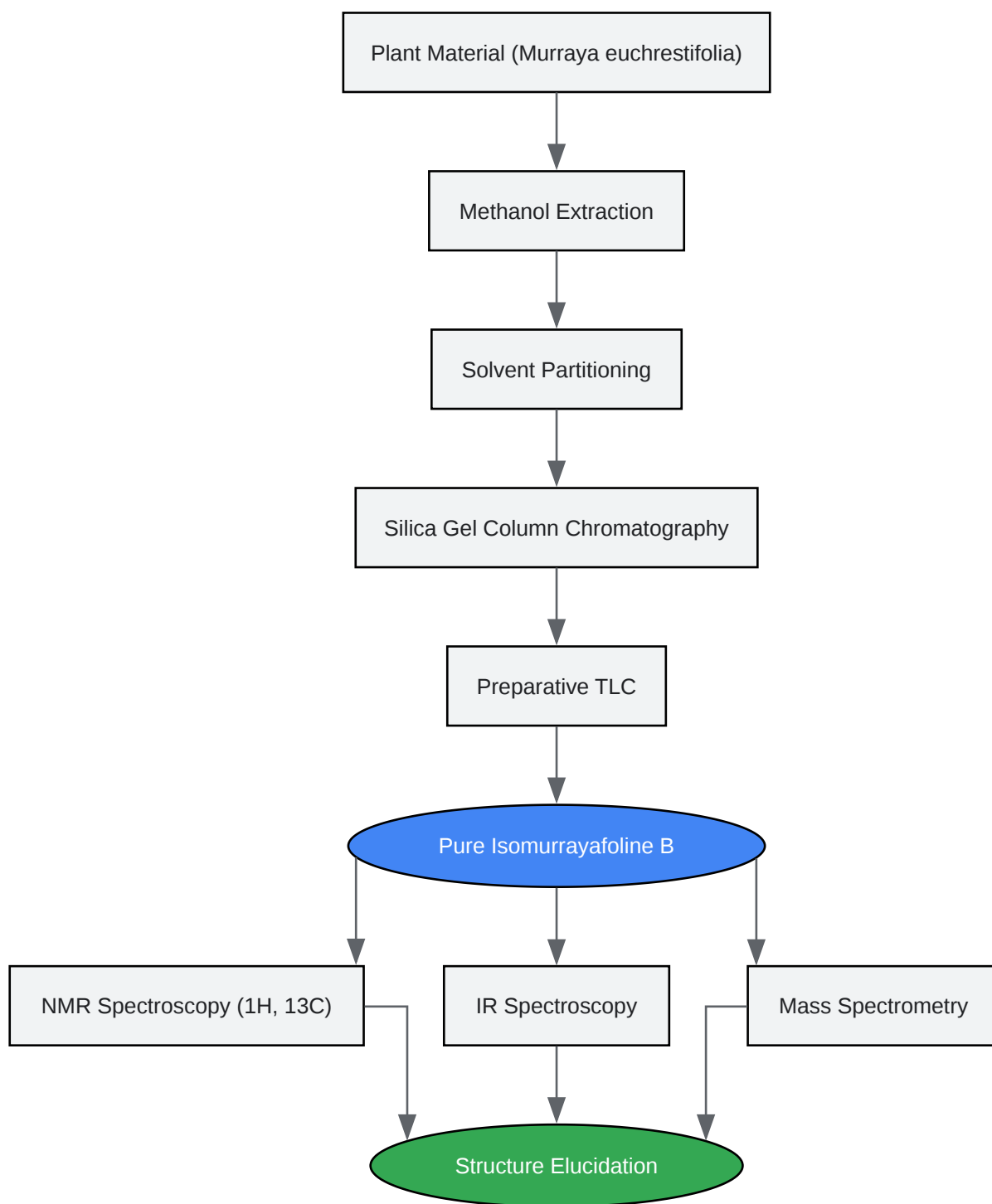
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-FX100 spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

- IR Spectroscopy: The IR spectrum was measured using a JASCO A-102 infrared spectrophotometer.
- Mass Spectrometry: The mass spectrum was obtained on a JEOL JMS-D300 mass spectrometer.
- UV Spectroscopy: The UV spectrum was recorded in methanol on a Hitachi 200-20 spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Isomurrayafoline B**.



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Fig. 1: Workflow for the isolation and spectroscopic analysis of **Isomurrayafoline B**.

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